Methyl 2-methyl-piperidine-3-carboxylate hydrochloride

Übersicht

Beschreibung

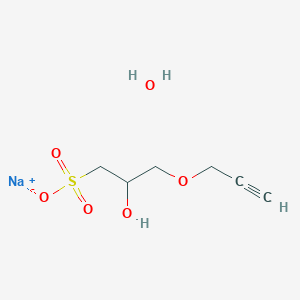

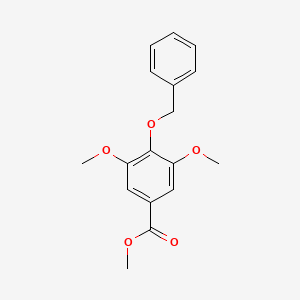

“Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is a chemical compound. It is a hydrochloride salt of methyl piperidine-3-carboxylate . The IUPAC name of this compound is methyl (3R)-3-piperidinecarboxylate hydrochloride . The CAS Number is 1255651-12-7 .

Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is C7H13NO2 . The molecular weight is 179.65 . The InChI Code is 1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis

“Methyl 2-methyl-piperidine-3-carboxylate hydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

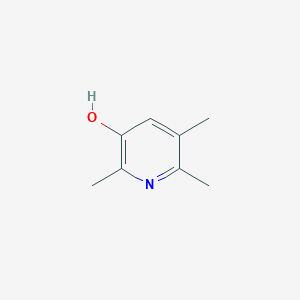

One study discusses the synthesis and properties of various methyl dihydropyridine carboxylates, focusing on their reactivity and potential biological activities. The introduction of a 3COOMe group instead of a 3-CN group in the dihydropyridine skeleton was found to increase the solubility and lipophilicity, potentially enhancing biological investigation (Krauze et al., 2005).

Cancer Research

Another application is in cancer research, where derivatives of the compound, specifically focusing on its piperidine and carboxylic acid components, are being explored for their potential as Aurora kinase inhibitors. These compounds may be useful in treating cancer by inhibiting Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Heterocyclic Amino Acids

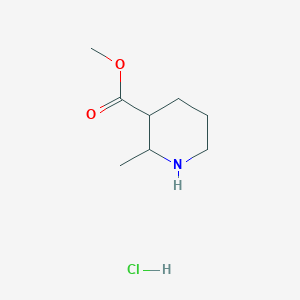

Research has also been conducted on the synthesis and characterization of novel methyl piperidinyl-pyrazole carboxylates. These compounds are developed as novel heterocyclic amino acids, providing building blocks for further chemical synthesis (Matulevičiūtė et al., 2021).

Polysubstituted Piperidines

There is a study on the asymmetric synthesis of trisubstituted piperidines, starting from Baylis–Hillman adducts. This synthesis pathway offers a method for creating biologically interesting polysubstituted piperidines, demonstrating the compound's versatility in synthesizing complex structures (Salgado et al., 2019).

CO2 Absorption Studies

Another important application is in the field of CO2 capture, where the effect of molecular structural variations on CO2 absorption characteristics of heterocyclic amines, including those related to methyl 2-methyl-piperidine-3-carboxylate hydrochloride, was studied. These findings have implications for environmental chemistry and CO2 sequestration technologies (Robinson et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Piperidines, including “Methyl 2-methyl-piperidine-3-carboxylate hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . These papers cover various aspects of piperidines, including their synthesis, functionalization, and pharmacological application .

Eigenschaften

IUPAC Name |

methyl 2-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-7(8(10)11-2)4-3-5-9-6;/h6-7,9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKPUDLZDYZDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylpiperidine-3-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)

![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)